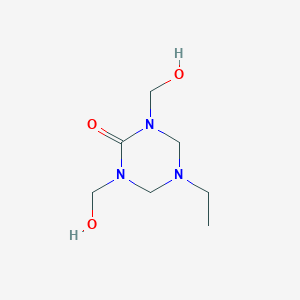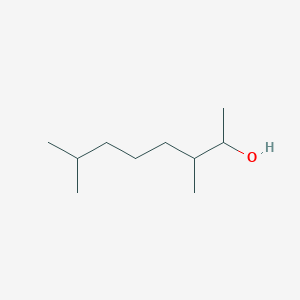
3,7-Dimethyloctan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyloctan-2-ol is a chemical compound that belongs to the class of alcohols. It is also known as Citronellol, which is a common fragrance ingredient and is widely used in perfumes, cosmetics, and other personal care products. This compound is also found in many plants, including roses, geraniums, and lemongrass.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyloctan-2-ol has various scientific research applications, including its use as an insect repellent, antimicrobial agent, and as a potential therapeutic agent for various diseases. Studies have shown that this compound has potent antimicrobial activity against various bacteria and fungi. It has also been shown to repel mosquitoes and other insects, making it a potential alternative to synthetic insecticides.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyloctan-2-ol is not fully understood. However, studies have shown that it may act by disrupting the cell membrane of microorganisms, leading to their death. It may also act by interfering with the neurotransmitter systems of insects, leading to their repellent effect.
Biochemical and Physiological Effects:
3,7-Dimethyloctan-2-ol has various biochemical and physiological effects, including its ability to modulate the immune system, reduce inflammation, and act as an antioxidant. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,7-Dimethyloctan-2-ol in lab experiments include its low toxicity, easy availability, and low cost. However, some limitations include its potential for oxidation and degradation, which may affect its potency and stability.
Zukünftige Richtungen
There are various future directions for the research of 3,7-Dimethyloctan-2-ol, including its use as a potential therapeutic agent for various diseases, as well as its use as a natural insecticide and antimicrobial agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 3,7-Dimethyloctan-2-ol is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
3,7-Dimethyloctan-2-ol can be synthesized through various methods, including chemical synthesis and biological synthesis. The chemical synthesis method involves the reaction of citronellal with hydrogen gas in the presence of a catalyst. The biological synthesis method involves the use of microorganisms such as bacteria and fungi to produce 3,7-Dimethyloctan-2-ol.
Eigenschaften
CAS-Nummer |
15340-96-2 |
|---|---|
Produktname |
3,7-Dimethyloctan-2-ol |
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
3,7-dimethyloctan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-5-7-9(3)10(4)11/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
XCWMPEYBKUYTLZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C(C)O |
Kanonische SMILES |
CC(C)CCCC(C)C(C)O |
Andere CAS-Nummern |
15340-96-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



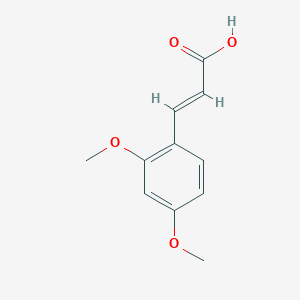
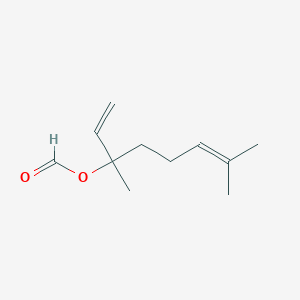
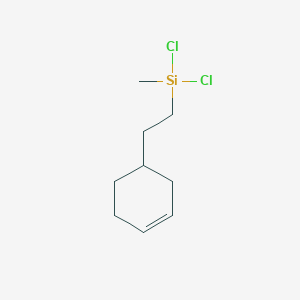
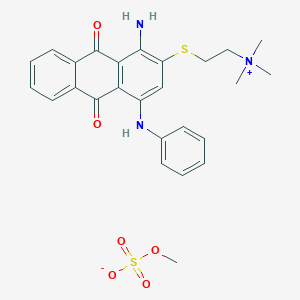
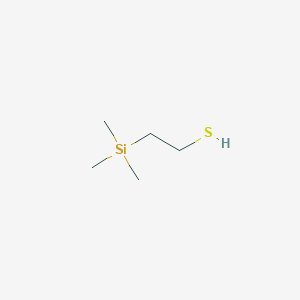
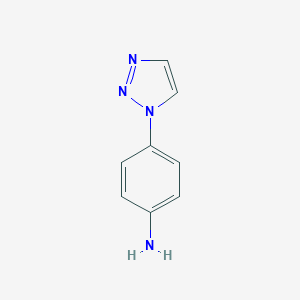
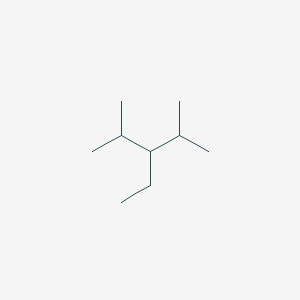
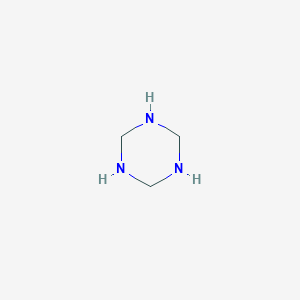
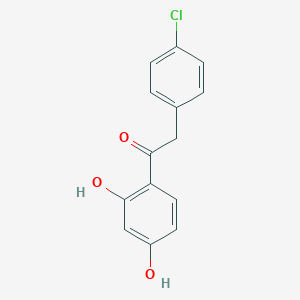
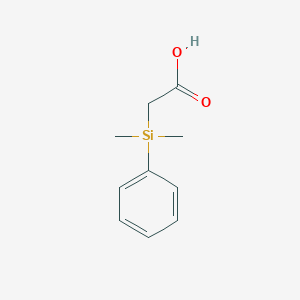
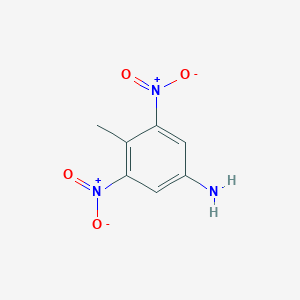
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)
